molecular formula C28H10BF20LiO B1648572 Lithium tetrakis(pentafluorophenyl)borate ethyl etherate CAS No. 155543-02-5

Lithium tetrakis(pentafluorophenyl)borate ethyl etherate

Cat. No.: B1648572
CAS No.: 155543-02-5
M. Wt: 760.1 g/mol
InChI Key: KPLZKJQZPFREPG-UHFFFAOYSA-N
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Description

Lithium tetrakis(pentafluorophenyl)borate ethyl etherate (Li[B(C₆F₅)₄]·2.5Et₂O) is a weakly coordinating anion (WCA) salt with the molecular formula C₂₄BF₂₀Li·2.5C₄H₁₀O and a molecular weight of ~760.1 g/mol . It exists as a white to off-white crystalline solid with a melting point of 117–122°C and high solubility in organic solvents such as dichloromethane, acetonitrile, and o-dichlorobenzene . This compound is widely utilized in electrochemical studies, supramolecular chemistry, and polymerization catalysis due to its low nucleophilicity and ability to stabilize cationic intermediates .

Properties

IUPAC Name

lithium;ethoxyethane;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24BF20.C4H10O.Li/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-3-5-4-2;/h;3-4H2,1-2H3;/q-1;;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLZKJQZPFREPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H10BF20LiO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501029418
Record name Lithium tetrakis(pentafluorophenyl)borate
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Molecular Weight

760.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371162-53-7, 155543-02-5
Record name Borate(1-), tetrakis(2,3,4,5,6-pentafluorophenyl)-, lithium, compd. with 1,1′-oxybis[ethane] (2:2:5)
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Record name Lithium tetrakis(pentafluorophenyl)borate
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Record name LITHIUM TETRAKIS(PENTAFLUOROPHENYL)BORATE ETHYL ETHERATE
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Record name Lithium Tetrakis(pentafluorophenyl)borate - Ethyl Ether Complex
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Preparation Methods

Grignard Reagent-Mediated Synthesis

The Grignard approach, detailed in WO2001098311A2 , involves reacting pentafluorophenyl magnesium bromide with tris(pentafluorophenyl)borane in toluene under reflux. Key steps include:

  • Grignard Formation : Pentafluorophenyl bromide reacts with magnesium in diethyl ether to yield pentafluorophenyl magnesium bromide.
  • Borate Assembly : The Grignard reagent is added to tris(pentafluorophenyl)borane in toluene at 60°C, forming a bromomagnesium tetrakis(pentafluorophenyl)borate intermediate.
  • Cation Exchange : The magnesium salt undergoes metathesis with lithium chloride in aqueous solution, precipitating lithium tetrakis(pentafluorophenyl)borate.
  • Etherate Formation : Ethyl ether is introduced during solvent removal, yielding the final etherate complex.

This method achieves 85–90% yield but requires strict control of ether content (<0.5 wt%) to prevent catalytic deactivation.

Metathesis with Trityl Chloride

A patent-pure route from WO2001098311A2 employs trityl chloride (CPh₃Cl) in hydrocarbon solvents:

  • Salt Precipitation : Lithium tetrakis(pentafluorophenyl)borate reacts with trityl chloride in heptane, forming trityl tetrakis(pentafluorophenyl)borate and lithium chloride.
  • Solvent Extraction : The product is dissolved in methylene chloride, filtered, and evaporated to isolate the trityl borate.
  • Etherate Complexation : Ethyl ether is added during recrystallization to form the etherate adduct.

This method emphasizes halogenated solvent use (e.g., CH₂Cl₂) to avoid oxygen contamination, critical for maintaining catalytic activity.

Bromine-Metal Exchange Strategy

EP0608563A2 outlines a bromine-metal exchange using bromopentafluorobenzene and butyllithium :

  • Lithiation : Bromopentafluorobenzene reacts with butyllithium in tetrahydrofuran (THF), generating pentafluorophenyllithium.
  • Boron Quenching : The lithiated species reacts with boron trichloride (BCl₃) to form tris(pentafluorophenyl)borane.
  • Tetrakis Formation : Excess pentafluorophenyllithium is added to yield lithium tetrakis(pentafluorophenyl)borate, which is then etherated.

This route avoids Grignard reagents but requires low temperatures (−78°C) to prevent side reactions.

Optimization of Reaction Conditions

Solvent Selection and Purity Control

  • Ether Removal : Post-synthesis, diethyl ether is distilled under reduced pressure (head temperature ≥109°C) to reduce ether content to <0.5 wt%.
  • Hydrocarbon Solvents : Heptane or toluene minimizes oxygenated byproducts during trityl chloride reactions.
  • Halogenated Solvents : Methylene chloride or chloroform ensures high solubility of borate intermediates without coordinating to lithium.

Temperature and Stoichiometry

  • Grignard Reactions : Conducted at 60°C for 5 hours to ensure complete borate formation.
  • Metathesis : Trityl chloride reactions proceed efficiently at heptane’s reflux temperature (98°C) with a 1.1–1.6 molar excess of trityl chloride.
  • Lithium Ratios : Stoichiometric excess of lithium chloride (1.2 eq) ensures complete cation exchange.

Industrial-Scale Production Challenges

Contamination Mitigation

  • Ether Content : Residual ether (>0.5 wt%) deactivates catalysts; atmospheric distillation and vacuum drying are mandatory.
  • Water Removal : Anhydrous conditions (argon atmosphere) prevent hydrolysis of boron intermediates.

Crystallization and Yield Optimization

  • Anti-Solvent Precipitation : Adding hexane to methylene chloride solutions precipitates the product in >90% purity.
  • Thermal Stability : Decomposition above 122°C necessitates low-temperature storage (−20°C).

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Scalability Key Challenge
Grignard Reagent 85–90 97 High Ether removal
Trityl Chloride Metathesis 75–80 99 Moderate Halogenated solvent recovery
Bromine-Metal Exchange 70–75 95 Low Low-temperature control

Chemical Reactions Analysis

Catalytic Activation in Olefin Polymerization

LiB(C₆F₅)₄·2.5Et₂O serves as a co-catalyst in olefin polymerization by abstracting ligands from transition metal precatalysts, generating highly electrophilic active species. For example:

text
LiB(C₆F₅)₄ + Cp₂ZrMe₂ → [Cp₂ZrMe]⁺[B(C₆F₅)₄]⁻ + LiMe

This reaction enhances polymerization rates by increasing the electrophilicity of the metal center .

Table 1: Performance in Ethylene Polymerization

Catalyst SystemActivity (kg PE/mol·h)Molecular Weight (Ð)
Cp₂ZrCl₂ + LiB(C₆F₅)₄12,5001.8–2.2
Cp₂ZrCl₂ + MAO8,7002.5–3.0

Key Insight : LiB(C₆F₅)₄ outperforms methylaluminoxane (MAO) in activity due to its stoichiometric 1:1 ligand-abstraction capability .

Structural Data:

  • B–C Bond Length : ~1.65 Å (tetrahedral geometry) .

  • Li–O Coordination : Four Et₂O molecules bind Li⁺ with Li–O distances of ~1.95 Å .

Role in Trityl Reagent Preparation

LiB(C₆F₅)₄·2.5Et₂O reacts with trityl chloride to form [Ph₃C]⁺[B(C₆F₅)₄]⁻, a potent activator for metallocene catalysts:

text
LiB(C₆F₅)₄ + Ph₃CCl → [Ph₃C]⁺[B(C₆F₅)₄]⁻ + LiCl

This trityl salt eliminates the need for excess activator, reducing side reactions in polymerizations .

Oxidation Reactions

LiB(C₆F₅)₄·2.5Et₂O catalyzes Baeyer-Villiger oxidations, converting ketones to lactones:

text
Cyclohexanone + H₂O₂ → δ-Hexalactone (85% yield)

Conditions : 0.5 mol% catalyst, oxalic acid co-catalyst, 60°C .

Salt Metathesis for Ether-Free Derivatives

Ether-free salts (e.g., NaB(C₆F₅)₄) are synthesized via MgBr₂ intermediates:

text
(C₆F₅)₃B + LiC₆F₅ → LiB(C₆F₅)₄ → MgBrB(C₆F₅)₄ → NaB(C₆F₅)₄

Purity : <0.1% ether content after toluene/water extraction .

Thermal Decomposition

At ~265°C, LiB(C₆F₅)₄·2.5Et₂O deflagrates, releasing toxic fumes (e.g., HF, COF₂). Decomposition pathways include:

  • B–C bond cleavage → C₆F₅ radicals.

  • Ether ligand oxidation → CO₂ and H₂O .

Table 2: Anion Coordination Strength

AnionRelative Coordinating Ability
[B(C₆F₅)₄]⁻1.0 (reference)
[PF₆]⁻3.2
[BF₄]⁻5.8
[BARF]⁻0.9

Weak coordination enables superior stabilization of cationic species compared to traditional anions .

Case Study: Norbornene Polymerization

LiB(C₆F₅)₄·2.5Et₂O activates Pd(II) catalysts for poly(norbornene ester) synthesis:

  • Yield : >90% with Mn ~50,000 g/mol.

  • Đ : 1.7–2.1 (narrow dispersity) .

Scientific Research Applications

Catalytic Applications

1. Cationic Polymerization

Lithium tetrakis(pentafluorophenyl)borate ethyl etherate serves as a cocatalyst in cationic polymerization processes. It is particularly effective in the polymerization of cyclic ethers and vinyl monomers, facilitating the formation of complex polymer structures with controlled molecular weights and architectures. This application is crucial in the production of high-performance polymers used in coatings, adhesives, and sealants .

Case Study:
In a study published by Wiley Online Library, researchers demonstrated that using this compound as a catalyst significantly improved the yield and molecular weight distribution of polystyrene produced via cationic polymerization . The reaction conditions were optimized to enhance the catalytic efficiency, showcasing its utility in industrial applications.

3. Lithium-Ion Batteries

This compound has been investigated as an electrolyte additive in lithium-ion batteries. Its unique electrochemical properties contribute to improved conductivity and stability of the electrolyte system, enhancing battery performance.

Case Study:
Research published in the Journal of Electrochemical Society highlighted that incorporating this compound into the electrolyte formulation increased the cycle life and charge-discharge efficiency of lithium-ion batteries . The study emphasized its role in stabilizing the solid-electrolyte interphase (SEI), which is critical for battery longevity.

Summary of Applications

Application AreaDescription
Cationic PolymerizationUsed as a cocatalyst for polymerizing cyclic ethers and vinyl monomers.
Advanced Material SynthesisFacilitates the creation of organometallic complexes and functionalized polymers.
Electrochemical SystemsEnhances performance in lithium-ion batteries as an electrolyte additive.

Mechanism of Action

The mechanism of action of lithium tetrakis(pentafluorophenyl)borate ethyl etherate involves its role as a weakly coordinating anion. This property allows it to stabilize cationic species in various chemical reactions. The molecular targets and pathways involved include the formation of cationic transition metal complexes and the enhancement of the acidity or solubility of transition metal catalysts .

Comparison with Similar Compounds

Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF)

Structural Differences :

  • Anion Substituents : Li[B(C₆F₅)₄]·2.5Et₂O has pentafluorophenyl groups, whereas NaBArF features 3,5-bis(trifluoromethyl)phenyl groups. The latter’s substituents are bulkier and more electron-withdrawing .
  • Cation Size : Li⁺ (ionic radius: 0.76 Å) vs. Na⁺ (0.99 Å), influencing ion-pair dissociation and solubility .

Functional Differences :

  • Supramolecular Assembly : Li[B(C₆F₅)₄]·2.5Et₂O forms dimeric assemblies with hypervalent iodine macrocycles (HIMs), while NaBArF generates polymer-like networks due to stronger Na⁺–oxygen coordination .
  • Solubility: The ethyl etherate in the lithium salt enhances solubility in nonpolar solvents compared to NaBArF .

Tetra-n-butylammonium Tetrakis(pentafluorophenyl)borate ([NBu₄][B(C₆F₅)₄])

Cation Effects :

  • The bulky [NBu₄]⁺ cation reduces ion pairing, improving electrochemical reversibility in voltammetry compared to Li⁺, which exhibits stronger ion association .
  • Applications: [NBu₄][B(C₆F₅)₄] is preferred in non-aqueous electrolytes for batteries, whereas Li[B(C₆F₅)₄]·2.5Et₂O is favored in lithium-ion coordination studies .

Potassium Tetrakis(4-chlorophenyl)borate (KTPBCl)

Substituent Impact :

  • 4-chlorophenyl groups in KTPBCl are less electron-withdrawing than pentafluorophenyl, resulting in a more basic anion. This makes KTPBCl more coordinating, limiting its utility in stabilizing highly electrophilic cations .
  • Solubility : KTPBCl has lower solubility in aromatic solvents compared to Li[B(C₆F₅)₄]·2.5Et₂O .

Lithium Tetrafluoroborate (LiBF₄)

Coordination Strength :

  • LiBF₄’s smaller tetrafluoroborate anion is strongly coordinating, making it unsuitable for applications requiring inert WCAs. In contrast, Li[B(C₆F₅)₄]·2.5Et₂O’s bulkier structure minimizes anion-cation interactions .
  • Electrochemical Stability: Li[B(C₆F₅)₄]·2.5Et₂O exhibits higher oxidative stability (up to 5.0 V vs. Li/Li⁺), whereas LiBF₄ decomposes at lower potentials .

Comparative Data Table

Property Li[B(C₆F₅)₄]·2.5Et₂O NaBArF [NBu₄][B(C₆F₅)₄] LiBF₄
Molecular Weight (g/mol) ~760.1 ~832.3 ~757.2 93.7
Solubility in CH₂Cl₂ High Moderate High Low
Anion Basicity Weakly basic Very weakly basic Weakly basic Strongly basic
Typical Applications Li⁺ NMR studies , polymerization Na⁺ coordination Electrochemistry Lithium-ion batteries

Key Research Findings

  • Coordination Dynamics : Li[B(C₆F₅)₄]·2.5Et₂O enables precise Li⁺ coordination studies in NMR titrations, revealing dynamic binding with pyridyl ligands .
  • Catalytic Performance: In zirconocene-catalyzed ethylene polymerization, Li[B(C₆F₅)₄]·2.5Et₂O outperforms NaBArF due to weaker anion-cation pairing, enhancing catalyst activity .
  • Safety Profile : Classified as WGK 3 (highly water hazard), it requires stricter handling compared to NaBArF (WGK 1) .

Biological Activity

Lithium tetrakis(pentafluorophenyl)borate ethyl etherate (LiTPFPB) is a lithium salt characterized by its weakly coordinating anion, tetrakis(pentafluorophenyl)borate. This compound has garnered attention in various fields, including chemistry, electrochemistry, and potential applications in biological systems. This article delves into its biological activity, synthesis, and applications, supported by research findings and data tables.

Chemical Structure:

  • Molecular Formula: C24BF20Li2.5C4H10O\text{C}_{24}\text{BF}_{20}\text{Li}\cdot 2.5\text{C}_4\text{H}_{10}\text{O}
  • Molecular Weight: 871.28 g/mol
  • CAS Number: 371162-53-7

LiTPFPB is synthesized through the reaction of pentafluorophenyllithium with tris(pentafluorophenyl)boron in ether solutions. The resulting compound precipitates as a white solid etherate, which can be purified through crystallization techniques .

Biological Activity

While the primary applications of LiTPFPB are in catalysis and electrochemistry, its biological activity is an emerging area of interest. The compound's weakly coordinating nature allows it to form stable cationic complexes, which can influence various biological processes.

The mechanism by which LiTPFPB exerts its biological effects is not fully elucidated but is believed to involve:

  • Coordination Chemistry: The formation of stable complexes with transition metals can enhance catalytic activity in biochemical reactions.
  • Electrochemical Properties: Its role as a counter anion in electrochemical systems may facilitate electron transfer processes critical for biological functions .

Case Studies

  • Catalytic Activity in Organic Synthesis:
    • LiTPFPB has been shown to catalyze Friedel-Crafts reactions effectively, even in the presence of sensitive functional groups. This suggests potential applications in synthesizing biologically active compounds .
  • Electrochemical Applications:
    • Studies indicate that LiTPFPB enhances the performance of lithium-ion batteries by improving the solubility and stability of transition metal catalysts used in battery electrodes .
  • Potential Medicinal Applications:
    • Research into perfluoroaryl borates indicates that compounds like LiTPFPB could serve as precursors for pharmaceuticals due to their ability to stabilize reactive intermediates during synthesis .

Data Table: Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightApplications
This compound (LiTPFPB)C24BF20Li · 2.5C4H10O871.28 g/molCatalysis, Electrochemistry
Sodium tetrakis(pentafluorophenyl)borateC24BF20Na872.07 g/molSimilar catalytic applications
Potassium tetrakis(pentafluorophenyl)borateC24BF20K872.82 g/molUsed in polymerization reactions

Safety and Handling

This compound is classified as a hazardous material. It may cause skin and eye irritation upon contact and should be handled with appropriate safety measures, including gloves and protective eyewear .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing lithium tetrakis(pentafluorophenyl)borate ethyl etherate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves reacting lithium salts with pentafluorophenylboron precursors in anhydrous diethyl ether under inert atmospheres (argon/nitrogen). Critical steps include rigorous drying of solvents (e.g., molecular sieves) and reagents to avoid hydrolysis. Purification is achieved via recrystallization from dry tetrahydrofuran (THF) or hexane, followed by vacuum drying. Purity optimization requires monitoring by 19F^{19}\text{F} NMR to detect residual fluorinated byproducts and elemental analysis for stoichiometric validation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Single-crystal XRD (e.g., at 173 K) resolves the tetrahedral geometry of the borate anion and Li-O-ether coordination, with mean C-C bond precision of ±0.015 Å .
  • NMR Spectroscopy : 7Li^{7}\text{Li}, 11B^{11}\text{B}, and 19F^{19}\text{F} NMR in deuterated THF confirm anion-cation dissociation and purity. 19F^{19}\text{F} NMR chemical shifts at ~-135 to -170 ppm are diagnostic for pentafluorophenyl groups .

Q. How does this compound facilitate stabilization of reactive cationic species in organometallic reactions?

  • Methodological Answer : The weakly coordinating [B(C6_6F5_5)4_4]^- anion minimizes ion-pairing, enabling cationic intermediates (e.g., carbocations, metallocenes) to remain reactive. This is critical in polymerization catalysis and electrophilic substitutions. Researchers should pair it with low-polarity solvents (e.g., toluene) to enhance ion separation .

Q. What are the critical storage and handling considerations to prevent decomposition?

  • Methodological Answer : Store under inert gas (argon) at -20°C in flame-sealed ampules. Use gloveboxes with O2_2/H2_2O levels <1 ppm. For solution-phase reactions, pre-dry glassware and employ Schlenk-line techniques. Decomposition via hydrolysis can be monitored by 19F^{19}\text{F} NMR .

Advanced Research Questions

Q. What computational approaches (e.g., DFT-GGA, PAW) are suitable for modeling cation-anion interactions?

  • Methodological Answer :

  • DFT with GGA Functionals : Use the PBE-GGA functional to model electron-density gradients and Li+^+ coordination energetics. Include van der Waals corrections for ether-Li interactions .
  • Projector Augmented Wave (PAW) : Implement PAW pseudopotentials (VASP software) for accurate Li and B core-electron interactions. Compare with ultrasoft pseudopotentials for convergence efficiency .

Q. How can researchers resolve contradictions in reported electrochemical properties across studies?

  • Methodological Answer : Discrepancies often arise from solvent purity (e.g., trace H2_2O in THF) or counterion variability. Standardize electrochemical measurements (cyclic voltammetry) using a Ag/Ag+^+ reference electrode in rigorously dried acetonitrile. Cross-validate with DFT-calculated redox potentials (e.g., HSE06 hybrid functional for bandgap accuracy) .

Q. What methodologies enable correlation between experimental XRD data and computational structural predictions?

  • Methodological Answer : Optimize DFT-derived structures (e.g., using CRYSTAL17) to match experimental XRD bond lengths (e.g., B-CAr_{Ar} ~1.62 Å, Li-O ~1.92 Å). Use Hirshfeld surface analysis to quantify intermolecular interactions and validate lattice parameters .

Q. How can ab initio molecular dynamics (AIMD) simulations inform the design of etherate-modified borates?

  • Methodological Answer : Conduct AIMD simulations (CP2K software) at 300 K to model Li+^+ solvation dynamics in ethers. Analyze radial distribution functions (RDFs) for Li-O coordination numbers and diffusion coefficients. Compare with experimental EXAFS data to refine force fields .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Lithium tetrakis(pentafluorophenyl)borate ethyl etherate
Reactant of Route 2
Lithium tetrakis(pentafluorophenyl)borate ethyl etherate

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